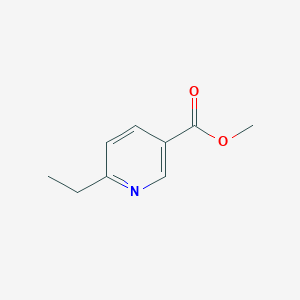

Methyl 6-ethylnicotinate

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl 6-ethylpyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2/c1-3-8-5-4-7(6-10-8)9(11)12-2/h4-6H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGCACHOBCXQDAA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC=C(C=C1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Methyl 6 Ethylnicotinate and Analogues

Conventional Synthetic Pathways to Nicotinate (B505614) Esters

Traditional methods for synthesizing nicotinate esters, the broader class of compounds to which methyl 6-ethylnicotinate belongs, have been well-established for decades. These pathways typically involve multi-step processes that are effective but may have limitations in terms of yield, reaction conditions, and environmental impact.

Oxidation of Pyridine (B92270) Precursors and Subsequent Esterification

A common route to nicotinate esters involves the oxidation of a suitable pyridine precursor followed by an esterification reaction. For instance, the synthesis of methyl 6-methylnicotinate (B8608588), a close analogue of this compound, can be achieved through the oxidation of 5-ethyl-2-methyl pyridine. environmentclearance.nic.in This process typically involves heating the pyridine derivative with an oxidizing agent like nitric acid in the presence of sulfuric acid. environmentclearance.nic.in The resulting nicotinic acid derivative is then esterified.

The esterification step is frequently accomplished by reacting the nicotinic acid with an alcohol, such as methanol (B129727), in the presence of an acid catalyst like sulfuric acid or gaseous hydrogen chloride. chemicalbook.comchemicalbook.comprepchem.com This reaction is often carried out under reflux conditions for several hours to drive the equilibrium towards the formation of the ester. chemicalbook.comprepchem.com The general scheme for this two-step process is as follows:

Oxidation: Substituted Pyridine → Substituted Nicotinic Acid

Esterification: Substituted Nicotinic Acid + Alcohol (e.g., Methanol) ⇌ Substituted Nicotinate Ester + Water

While effective, these methods can require harsh reaction conditions, long reaction times, and the use of strong acids, which can present challenges in terms of handling and waste disposal. chemicalbook.com

Condensation and Cyclization Reactions in Nicotinate Synthesis

Condensation and cyclization reactions represent another important class of conventional methods for constructing the pyridine ring of nicotinate esters. The Hantzsch pyridine synthesis, first reported in 1881, is a classic example of a multi-component reaction that can be used to produce dihydropyridine (B1217469) derivatives, which can then be oxidized to form the corresponding pyridine. wikipedia.orgwikipedia.org This reaction typically involves the condensation of an aldehyde, a β-ketoester (like ethyl acetoacetate), and a nitrogen source such as ammonia (B1221849) or ammonium (B1175870) acetate. wikipedia.orgscribd.com

More contemporary condensation strategies have also been developed. For example, highly substituted nicotinic acid derivatives can be synthesized in a one-pot reaction from enamino keto esters. acs.org This method involves a formylation step followed by an in-situ intramolecular cyclization. acs.org Another approach involves the reaction of 3-oxo-2-arylhydrazonopropanals with active methylene (B1212753) reagents, which can lead to the formation of substituted nicotinates through a series of condensation and cyclization steps. mdpi.com These methods offer a high degree of flexibility in introducing various substituents onto the pyridine ring.

Advanced Synthetic Strategies for this compound Derivatives

In recent years, there has been a significant push towards the development of more advanced and sustainable synthetic methods. These strategies aim to improve reaction efficiency, reduce environmental impact, and provide access to novel nicotinic acid ester derivatives with high levels of purity and specific stereochemistry.

Enzymatic Catalysis in Nicotinate Ester Synthesis (e.g., Transesterification, Amidation)

Enzymatic catalysis has emerged as a powerful tool in organic synthesis due to its high selectivity, mild reaction conditions, and environmental friendliness. nih.govmdpi.com Lipases, in particular, have been widely used to catalyze the synthesis of esters, including nicotinate derivatives. nih.gov

One common enzymatic approach is transesterification , where an existing ester is reacted with an alcohol in the presence of a lipase (B570770) to produce a new ester. wikipedia.org For example, menthyl nicotinate can be synthesized by the transesterification of a C1-C4 alkyl ester of nicotinic acid with menthol, catalyzed by an alkaline catalyst. googleapis.com Lipases such as Candida antarctica lipase B (CALB), often immobilized on a support (e.g., Novozym® 435), are highly effective for these transformations. nih.govmdpi.comresearchgate.net The ester group of methyl 6-(dipropylamino)nicotinate has been shown to be susceptible to enzymatic cleavage via transesterification or hydrolysis catalyzed by lipases like Candida antarctica.

Enzymes can also be used for amidation , a process where an ester is converted into an amide. While not a direct synthesis of an ester, it demonstrates the versatility of enzymatic methods in modifying nicotinate derivatives. For instance, Novozym® 435 has been used to catalyze the amidation of methyl nicotinate with various amines to produce nicotinamide (B372718) derivatives with high yields. nih.govrsc.org

The table below summarizes key parameters for the enzymatic synthesis of nicotinamide derivatives from methyl nicotinate, which is a process closely related to enzymatic esterification.

| Parameter | Optimal Condition | Yield (%) | Reference |

| Enzyme | Novozym® 435 | 81.6–88.5 | nih.govrsc.org |

| Solvent | tert-Amyl alcohol | High | nih.gov |

| Temperature | 50 °C | >85 | nih.gov |

| Substrate Ratio (Amine:Ester) | 2:1 | 86.2 | nih.gov |

Continuous-Flow Reaction Systems for Enhanced Production Efficiency

Continuous-flow chemistry offers several advantages over traditional batch processing, including improved heat and mass transfer, better reaction control, enhanced safety, and the potential for straightforward scaling-up. rsc.org When coupled with enzymatic catalysis, continuous-flow systems can lead to significantly enhanced production efficiency. nih.gov

The synthesis of nicotinamide derivatives from methyl nicotinate has been successfully demonstrated in a continuous-flow microreactor system using Novozym® 435 as the catalyst. nih.govrsc.org This approach resulted in a dramatic reduction in reaction time from 24 hours in a batch reactor to just 35 minutes in the flow system, while also achieving higher product yields. nih.gov The use of such systems provides a green, efficient, and rapid strategy for the synthesis of nicotinate derivatives. rsc.org

The efficiency of this system is highlighted by the following data:

| Reaction System | Reaction Time | Yield | Reference |

| Batch Reactor | 24 hours | Lower | nih.gov |

| Continuous-Flow Microreactor | 35 minutes | 81.6–88.5% | nih.govrsc.org |

Asymmetric Synthesis Approaches for Chiral Nicotinate Analogues (e.g., Enantioselective Hydrogenation)

The development of asymmetric synthesis methods is crucial for producing chiral molecules, which are of great importance in the pharmaceutical industry. For nicotinate analogues, enantioselective hydrogenation is a key strategy for creating chiral centers with high stereocontrol.

This often involves the use of chiral catalysts, typically transition metal complexes with chiral ligands. For example, the asymmetric hydrogenation of pyridine derivatives to produce chiral piperidines (which can be derived from nicotinates) has been achieved using rhodium complexes with chiral phosphine (B1218219) ligands like TangPhos. researchgate.net Similarly, iridium catalysts with chiral spiro phosphine-oxazoline ligands have been used for the highly enantioselective hydrogenation of cyclic imines containing a pyridyl moiety. nih.gov

Another approach involves the enantioselective reduction of the pyridine ring of a nicotinate ester. For instance, the one-step enantioselective reduction of ethyl nicotinate to ethyl nipecotinate has been demonstrated using a chiral, heterogeneous catalyst. researchgate.net This highlights the potential for creating chiral nicotinate analogues through direct, stereocontrolled transformations.

The utility of these methods is further demonstrated by the catalyst-controlled regioselective addition of nucleophiles to activated pyridinium (B92312) salts derived from nicotinic acid derivatives, which can be used to synthesize a variety of chiral dihydropyridines, tetrahydropyridines, and piperidines. nih.gov

Optimization of Reaction Conditions and Yields in Nicotinate Synthesis

The efficient synthesis of nicotinate esters hinges on the careful optimization of reaction parameters, including temperature, catalyst selection, solvent, and reactant stoichiometry. Both traditional batch processing and modern continuous flow techniques are employed to maximize yields.

A common industrial route to producing 6-substituted nicotinic acids, the precursors to their corresponding esters, is through the oxidation of substituted pyridines. For instance, the synthesis of 6-methylnicotinic acid involves the oxidation of 5-ethyl-2-methylpyridine (B142974) with nitric acid at elevated temperatures of 140°C to 225°C. smolecule.com A more detailed process for a similar analogue, methyl 6-methylnicotinate, involves reacting 5-ethyl-2-methyl pyridine with sulfuric acid and a catalyst, followed by the addition of nitric acid at 158–160°C. environmentclearance.nic.in The subsequent esterification with methanol is carried out under reflux conditions at 60-70°C for 6 hours. environmentclearance.nic.in

Fischer esterification is a primary method for converting the resulting nicotinic acid derivative to its ester. smolecule.com Historically, this involves using an alcohol in the presence of a strong acid catalyst like sulfuric acid. google.com However, this necessitates a neutralization step, often with aqueous ammonia at low temperatures to prevent ester hydrolysis, followed by solvent extraction. google.com An improved process utilizes the strong acid salt of a pyridine carboxylic acid ester as the catalyst, which allows for a cyclic process where the product ester can be recovered directly by distillation, and the residue can be reused for subsequent batches. google.com

In the context of producing analogues, enzymatic and continuous flow methods have shown significant promise for improving yields and sustainability. The synthesis of nicotinamide derivatives from methyl nicotinate using a lipase catalyst (Novozym® 435) in a continuous-flow microreactor demonstrated a significant increase in product yield compared to batch processes. nih.gov Key variables that are optimized include the choice of solvent, reaction temperature, substrate molar ratio, and residence time (flow rate). nih.gov For example, using tert-amyl alcohol as a solvent and a 1:2 molar ratio of methyl nicotinate to amine at 50°C with a 35-minute residence time resulted in high yields of 81.6–88.5%. nih.gov

Automated optimization in continuous flow systems allows for rapid screening of a wide range of conditions. For a two-step pharmaceutical synthesis involving an amidation step with a nicotinate derivative, an automated system varied temperature and reactant equivalents to find an optimal yield of 97%. nih.gov

The choice of catalyst is critical. Solid acid catalysts, such as HND230, have been used for the high-yield synthesis of ethyl nicotinate in toluene, achieving over 97% conversion at milder temperatures of 50–65°C and avoiding the use of corrosive sulfuric acid. For hydrogenation reactions of ethyl nicotinate, palladium on carbon (Pd/C) is a common catalyst, with optimization of solvent, temperature, and pressure leading to selective transformations. sci-hub.se

| Parameter | Optimized Condition | Outcome/Rationale | Source(s) |

| Temperature | 158-160°C (Oxidation) | Optimal for the formation of 6-methylnicotinic acid from 5-ethyl-2-methyl pyridine. | environmentclearance.nic.in |

| 50-65°C (Esterification) | Allows for high conversion (>97%) with solid acid catalysts, avoiding harsh conditions. | smolecule.com | |

| 80-120°C (Substitution) | Typical range for nucleophilic substitution or cross-coupling reactions to introduce functional groups. | ||

| Catalyst | Strong acid salt of ester | Simplifies purification by allowing direct distillation of the product without a separate neutralization step. | google.com |

| Novozym® 435 (Lipase) | Enables green, high-yield synthesis of nicotinamide derivatives in continuous flow systems. | nih.gov | |

| HND230 (Solid Acid) | Provides high yields in esterification while being reusable and avoiding corrosive liquid acids. | smolecule.com | |

| Solvent | tert-Amyl Alcohol | Found to be an optimal and environmentally friendlier solvent for enzymatic amidation of methyl nicotinate. | nih.gov |

| Toluene | Used for azeotropic distillation to remove water, driving the esterification equilibrium towards the product. | ||

| Reactant Ratio | 1:2 (Ester:Amine) | An excess of the amine reactant can push the reversible amidation reaction to completion, achieving higher yields. | nih.gov |

| Technology | Continuous Flow Reactor | Reduces reaction times significantly (e.g., from 24h to 35 min) and increases yield compared to batch processes. | nih.gov |

Byproduct Formation and Mitigation Strategies in Synthetic Pathways

In the synthesis of methyl 6-methylnicotinate, a major byproduct arises during the high-temperature oxidation of the pyridine precursor with nitric acid. environmentclearance.nic.in The elevated temperatures can cause a competing side reaction, leading to the formation of a dicarboxylic acid (Di Nicotinic Acid). environmentclearance.nic.in During the subsequent esterification step with methanol, this diacid is converted into the corresponding diester, which must then be separated from the desired monoester product. environmentclearance.nic.in The primary mitigation strategy for this is careful control of the reaction temperature during the oxidation step. environmentclearance.nic.in

In reactions involving the formation of esters from acid chlorides and alcohols, hydrochloric acid (HCl) is a common byproduct. units.itgauthmath.com This HCl can be detrimental as it can protonate basic nitrogen atoms in the pyridine ring or react with amine nucleophiles, rendering them unreactive. To counteract this, a weak, non-nucleophilic base such as pyridine is often added to the reaction mixture to neutralize the HCl as it is formed. units.itgauthmath.com

Over-reaction is another source of impurities. For instance, in the synthesis of ethyl 6-(1H-1,2,4-triazol-1-yl)nicotinate, di-substituted triazoles can form as byproducts from over-alkylation. Mitigation can be achieved by carefully controlling stoichiometry and reaction time. Monitoring the reaction progress using analytical techniques like Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is a crucial strategy to determine the optimal reaction endpoint, thereby preventing the formation of byproducts due to excessive reaction times.

In the synthesis of thioether derivatives of nicotinates, the formation of disulfide byproducts can be an issue. The choice of base can be critical; for example, using sodium ethoxide as the base has been shown to minimize the formation of these disulfide byproducts.

The removal of byproducts after the reaction is also a critical consideration. For condensation reactions using pyridine-3-carboxylic anhydride (B1165640) as a coupling reagent, the byproducts, pyridine-3-carboxylic acid and its corresponding ester or amide, can be easily removed through a simple aqueous workup. researchgate.net

| Byproduct | Originating Reaction | Mitigation Strategy | Source(s) |

| Dinicotinic Acid / Diester | High-temperature oxidation of 5-ethyl-2-methyl pyridine with nitric acid. | Careful control of reaction temperature to minimize the competing side reaction. | environmentclearance.nic.in |

| 2,6-dichloro-3-methylpyridine | Chlorination of 2-chloro-5-methylpyridine (B98176) 1-oxide with phosphorus oxychloride. | Not specified, but purification would be required to separate from the desired 2,4-dichloro isomer. | smolecule.com |

| Hydrochloric Acid (HCl) | Esterification of a carboxylic acid with an acid chloride. | Addition of a weak, non-nucleophilic base like pyridine to neutralize the acid as it forms. | units.itgauthmath.com |

| Di-substituted triazoles | Nucleophilic substitution to introduce a triazole group. | Control of stoichiometry and reaction time; monitoring reaction progress with TLC or HPLC. | |

| Disulfide compounds | Thioether formation using a thiol. | Optimization of the base; sodium ethoxide is effective in minimizing this byproduct. | |

| Pyridine-3-carboxylic acid | Condensation reactions using pyridine-3-carboxylic anhydride. | Simple aqueous workup to easily remove the water-soluble byproduct. | researchgate.net |

Chemical Reactivity and Mechanistic Investigations of Methyl 6 Ethylnicotinate

Detailed Mechanistic Elucidation of Nicotinate (B505614) Ester Formation

The formation of methyl 6-ethylnicotinate, and nicotinate esters in general, is most commonly achieved through the Fischer esterification of the corresponding nicotinic acid. This acid-catalyzed reaction involves the treatment of 6-ethylnicotinic acid with methanol (B129727) in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. chemicalbook.comresearchgate.net The mechanism of this reversible reaction proceeds through a series of protonation and nucleophilic attack steps. masterorganicchemistry.comorganic-chemistry.orglibretexts.org

The key mechanistic steps are as follows:

Protonation of the Carbonyl Oxygen: The reaction is initiated by the protonation of the carbonyl oxygen of the nicotinic acid by the acid catalyst. This step increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. masterorganicchemistry.com

Nucleophilic Attack by Methanol: A molecule of methanol, acting as a nucleophile, attacks the protonated carbonyl carbon. This results in the formation of a tetrahedral intermediate. organic-chemistry.orgaskfilo.com

Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, converting it into a good leaving group (water). masterorganicchemistry.com

Elimination of Water: The lone pair of electrons on the remaining hydroxyl group pushes down to reform the carbonyl double bond, leading to the elimination of a water molecule and the formation of a protonated ester. askfilo.com

Deprotonation: In the final step, a base (such as water or another molecule of methanol) deprotonates the carbonyl oxygen of the ester, regenerating the acid catalyst and yielding the final product, this compound. masterorganicchemistry.com

To drive the equilibrium towards the formation of the ester, an excess of the alcohol is often used, or the water formed during the reaction is removed. organic-chemistry.orgathabascau.ca

Pyridine (B92270) Ring Functionalization Reactions of Nicotinate Esters

The pyridine ring of nicotinate esters is an electron-deficient aromatic system, which influences its reactivity towards various reagents. The presence of the ester group at the 3-position and the ethyl group at the 6-position further directs the outcome of functionalization reactions.

The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution (SNAr), particularly when a good leaving group is present at an activated position (ortho or para to the ring nitrogen). While this compound itself does not possess a typical leaving group for classical SNAr, understanding this mechanism is crucial for related substituted nicotinate esters. For instance, a halogenated nicotinate ester at the 2- or 6-position would readily undergo nucleophilic substitution.

The pyridine nitrogen can be oxidized to form an N-oxide. This transformation alters the electronic properties of the ring, making it more reactive towards both electrophilic and nucleophilic attack. For example, the N-oxide of a nicotinate ester can direct subsequent reactions. clockss.org

The pyridine ring of nicotinate esters can be reduced under various conditions. Catalytic hydrogenation over noble metal catalysts (e.g., Pd, Pt, Rh) can lead to the saturation of the ring, forming the corresponding piperidine (B6355638) derivative. Chemical reduction can also be achieved. For instance, esters of nicotinic and isonicotinic acids can be reduced to the corresponding alcohols using sodium borohydride (B1222165) in the presence of aluminum chloride, although this can be a challenging transformation. researchgate.net A milder approach for the reduction of the ester functionality without affecting the pyridine ring involves the use of sodium borohydride in methanol, which can reduce methyl nicotinate to 3-pyridyl methanol in high yields. researchgate.net It's important to note that pyridine itself is generally resistant to reduction by sodium borohydride at room temperature, whereas pyridine-N-oxide can be reduced under these conditions. researchgate.net

Modern synthetic chemistry offers a plethora of methods for forming carbon-carbon bonds on aromatic rings, many of which are applicable to the pyridine nucleus of nicotinate esters, particularly if they are first converted to a derivative with a suitable leaving group (e.g., a halide).

Suzuki-Miyaura Coupling: This palladium-catalyzed cross-coupling reaction between an organoboron compound (like a boronic acid or ester) and an organic halide or triflate is a powerful tool for forming biaryl compounds or introducing alkyl, alkenyl, or alkynyl substituents. youtube.comorganic-chemistry.orglibretexts.org A hypothetical Suzuki coupling of a halogenated derivative of this compound (e.g., at the 2-, 4-, or 5-position) with an organoboron reagent would proceed via a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. libretexts.orgyonedalabs.com The base plays a crucial role in activating the boronic acid for the transmetalation step. organic-chemistry.org

Sonogashira Coupling: This reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper(I) co-catalyst. wikipedia.orgyoutube.comorganic-chemistry.org For a halogenated this compound derivative, this reaction would provide a direct route to alkynyl-substituted pyridines. The reaction is generally tolerant of ester functionalities. researchgate.net The catalytic cycle involves both a palladium cycle (oxidative addition, reductive elimination) and a copper cycle, which forms a copper acetylide intermediate that participates in the transmetalation step. youtube.com

Ester Hydrolysis and Transesterification Mechanisms

The ester group of this compound is susceptible to hydrolysis and transesterification, reactions that are fundamental to its chemical reactivity and metabolic fate.

Ester Hydrolysis: The cleavage of the ester bond can be catalyzed by either acid or base.

Acid-Catalyzed Hydrolysis: This is the reverse of the Fischer esterification. The mechanism involves the protonation of the carbonyl oxygen, followed by the nucleophilic attack of water. masterorganicchemistry.com The reaction is an equilibrium process, and to favor hydrolysis, an excess of water is used. athabascau.caegyankosh.ac.in

Base-Catalyzed Hydrolysis (Saponification): Under basic conditions, the hydroxide (B78521) ion acts as a nucleophile and directly attacks the carbonyl carbon of the ester, forming a tetrahedral intermediate. This is followed by the elimination of the methoxide (B1231860) ion. The methoxide then deprotonates the newly formed carboxylic acid, driving the reaction to completion as the resulting carboxylate is resonance-stabilized and unreactive towards nucleophilic attack. This reaction is irreversible. The kinetics of alkali-catalyzed hydrolysis of methyl nicotinate have been studied, showing a dependence on the solvent composition. ijitce.org

Transesterification: This process involves the conversion of one ester into another by reacting it with an alcohol in the presence of an acid or base catalyst. For example, reacting this compound with ethanol (B145695) in the presence of an acid or a base would lead to the formation of ethyl 6-ethylnicotinate and methanol. The mechanism is analogous to that of hydrolysis, with an alcohol acting as the nucleophile instead of water. Base-catalyzed transesterification, for instance, can be achieved using an alkoxide. google.com

Enzyme-Catalyzed Transformations Involving Nicotinate Esters

Enzymes, particularly esterases, play a significant role in the metabolism of nicotinate esters. These biocatalysts can hydrolyze the ester linkage with high efficiency and selectivity under physiological conditions. nih.gov Pig liver esterase (PLE) is a well-studied enzyme known for its broad substrate specificity and its application in the asymmetric hydrolysis of esters. wikipedia.org

The enzymatic hydrolysis of a series of nicotinic acid esters by purified hog liver carboxylesterase has been investigated, revealing that the reaction follows Michaelis-Menten kinetics. nih.govtandfonline.com The kinetic parameters, Michaelis constant (Km) and maximum velocity (Vmax), provide insight into the enzyme-substrate interactions and the efficiency of the catalytic process. The binding of nicotinate esters to the enzyme's active site appears to be influenced by hydrophobic and steric factors. nih.gov

The general mechanism for lipase-catalyzed transesterification involves the formation of an acyl-enzyme intermediate. A serine residue in the enzyme's active site, activated by a nearby histidine, attacks the carbonyl carbon of the ester. This leads to the release of the alcohol portion of the ester and the formation of a covalent acyl-enzyme complex. A new alcohol molecule then attacks this complex, releasing the new ester and regenerating the free enzyme. researchgate.net

The following table presents kinetic data for the hydrolysis of various nicotinate esters by purified hog liver carboxylesterase, illustrating the influence of the ester group's structure on the enzymatic reaction.

| Ester of Nicotinic Acid | Km (mM) | Vmax (nmol/min per mg protein) | Vmax/Km |

|---|---|---|---|

| Methyl | 0.67 | 270000 | 403000 |

| Ethyl | 0.31 | 320000 | 1030000 |

| n-Propyl | 0.17 | 320000 | 1880000 |

| Isopropyl | 0.26 | 270000 | 1040000 |

| n-Butyl | 0.15 | 350000 | 2330000 |

| Isobutyl | 0.38 | 310000 | 816000 |

| tert-Butyl | - | <10 | - |

| n-Octyl | 0.03 | 240000 | 8000000 |

Data sourced from Durrer et al., 1992. tandfonline.com

Structural Modifications and Derivatization Strategies for Methyl 6 Ethylnicotinate

Synthesis of Substituted Nicotinate (B505614) Esters with Varying Alkyl or Aryl Groups

General methods have been developed for the synthesis of methyl 6-substituted nicotinates, providing a pathway to a variety of analogues. researchgate.net One common strategy involves starting with readily available substituted pyridines and building the nicotinate structure. For instance, 6-methylnicotinate (B8608588) esters can be prepared via the oxidation of 2-methyl-5-ethylpyridine. google.com This process typically uses strong oxidizing agents like nitric acid in the presence of sulfuric acid at elevated temperatures. google.com The resulting 6-methylnicotinic acid can then be esterified with an alcohol to yield the desired ester. google.comchemicalbook.com

Another versatile approach starts from 2-amino-5-methylpyridine (B29535) to create a range of substituents at the 6-position. researchgate.net This allows for the introduction of diverse functional groups, which can significantly alter the electronic and steric properties of the molecule. The esterification of the corresponding nicotinic acids is a straightforward and common final step. chemicalbook.com Furthermore, the ester group itself can be the site of modification. For example, methyl nicotinate derivatives can be converted to a wide array of nicotinamide (B372718) derivatives through enzymatic processes, which offer high selectivity and operate under mild conditions. nih.gov

The table below summarizes various substituents that have been incorporated at the 6-position of methyl nicotinate, showcasing the chemical diversity achievable.

| Substituent (X) at 6-position | Starting Material Example | Reference |

| -NO₂ | 2-Amino-5-methylpyridine | researchgate.net |

| -Br | 2-Amino-5-methylpyridine | researchgate.net |

| -OCH₃ | 2-Amino-5-methylpyridine | researchgate.net |

| -N(CH₃)₂ | 2-Amino-5-methylpyridine | researchgate.net |

| -CH₃ | 2-Methyl-5-ethylpyridine | google.com |

This table presents examples of synthetic routes to 6-substituted nicotinate esters.

Exploration of Functional Group Interconversions on the Pyridine (B92270) Ring

Functional group interconversion (FGI) is a key strategy for the derivatization of existing molecular scaffolds without altering the core carbon skeleton. imperial.ac.uk For a molecule like methyl 6-ethylnicotinate, FGI can be applied to the ethyl group, the methyl ester, or the pyridine ring itself to generate novel analogues.

A powerful demonstration of extensive derivatization is the synthesis of 6-methyl nicotine (B1678760) from methyl 6-methylnicotinate. google.compatsnap.com This multi-step process highlights several key FGIs:

Ester Condensation: The initial reaction of methyl 6-methylnicotinate with γ-butyrolactone under basic conditions. google.compatsnap.com

Ring Opening and Reduction: Subsequent reactions to open the newly formed ring and reduce a ketone functionality. google.compatsnap.com

Halogenation and Amination/Ring Closure: Conversion of a hydroxyl group to a halide, followed by an intramolecular amination to form the pyrrolidine (B122466) ring of nicotine. google.compatsnap.com

This synthetic route showcases how the initial nicotinate ester serves as a platform for constructing complex heterocyclic systems. Other common FGIs applicable to nicotinate derivatives include the reduction of the ester group to a primary alcohol (3-pyridyl methanol) using reducing agents like sodium borohydride (B1222165) in a methanol (B129727) system. The pyridine ring can also be modified through reactions such as benzylic bromination of an alkyl substituent, followed by nucleophilic substitution to introduce new groups. nih.gov

Stereochemical Aspects in the Synthesis of Chiral Nicotinate Derivatives

The introduction of stereocenters into nicotinate derivatives is of significant interest for applications in pharmaceuticals and materials science. This can be achieved through asymmetric synthesis, where a chiral center is created selectively, or by resolving a racemic mixture. ethz.ch

A notable example of asymmetric synthesis is the enantioselective hydrogenation of ethyl nicotinate to produce ethyl nipecotinate (the saturated piperidine (B6355638) ring). This transformation can be accomplished using a chiral catalyst, such as one derived from 1,1'-bis(diphenylphosphino)-ferrocene anchored within a mesoporous silica (B1680970) support like MCM-41, which demonstrates high enantioselectivity. researchgate.net

Alternatively, when a synthesis produces a racemic mixture, chiral resolution can be employed to separate the enantiomers. This technique often involves the use of a chiral resolving agent to form diastereomeric salts, which can be separated by crystallization due to their different physical properties. google.com For pyridine-containing compounds like nicotine, chiral acids are effective resolving agents. google.compatsnap.com The choice of acid and solvent system is crucial for achieving high yield and enantiomeric excess. google.com

The following table lists chiral resolving agents used for related pyridine compounds, which could be applied to chiral derivatives of this compound.

| Chiral Resolving Agent | Target Molecule | Achieved Purity/Excess | Reference |

| (-)-O,O′-di-p-toluoyl-L-tartaric acid (L-PTTA) | Nicotine | >90% enantiomeric excess | patsnap.com |

| Dibenzoyl-d-tartaric acid | Nicotine | 99.9% chiral purity | google.com |

| Di-p-toluoyl-l-tartaric acid | Nicotine | 94.7% chiral purity | google.com |

| L-DBTA (Dibenzoyl-L-tartaric acid) | Axially chiral nicotinamides | 87–99% enantiomeric excess | researchgate.net |

This table illustrates various chiral acids used for the resolution of racemic pyridine derivatives.

Investigating Structure-Reactivity and Structure-Property Relationships in Nicotinate Analogues

Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) studies are computational methodologies used to correlate the chemical structure of compounds with their physical properties or biological activities. researchgate.netresearchgate.net These models are built by developing mathematical relationships between calculated molecular descriptors (representing electronic, steric, and hydrophobic properties) and an observed property. researchgate.net

For nicotinate analogues, these studies can predict how modifications to the structure, such as changing the length of the alkyl chain at the 6-position or introducing different substituents, will affect reactivity, solubility, or binding affinity to a biological target. nih.gov For example, a study on N-ethyl substituted cathinone (B1664624) analogues demonstrated that elongating the aliphatic side chain from methyl to propyl increased the potency as a dopamine (B1211576) uptake inhibitor, but further elongation to pentyl decreased it, revealing a distinct structure-activity relationship. ub.edu A similar relationship could be investigated for 6-alkylnicotinates.

Detailed structure-activity relationship studies on complex heterocyclic molecules show that even small changes can have profound effects. For instance, in a series of inhibitors for nucleoside transporters, replacing a naphthalene (B1677914) moiety with a benzene (B151609) ring abolished activity, but adding a methyl group to the meta-position of that benzene ring restored it. frontiersin.org This highlights the importance of steric bulk and hydrophobicity in molecular interactions. frontiersin.org Such findings guide the rational design of new nicotinate analogues with desired properties, whether for improved reaction yields or enhanced biological efficacy.

The table below provides hypothetical examples based on established principles of how structural changes to a nicotinate framework might influence its properties.

| Structural Modification | Potential Effect | Underlying Principle | Reference |

| Elongating 6-alkyl chain (e.g., ethyl to butyl) | May increase or decrease biological activity in an inverted U-shape manner. | Change in hydrophobicity and fit within a binding pocket. | ub.edu |

| Adding electron-withdrawing group (e.g., -NO₂) to the ring | Increases susceptibility of the ring to nucleophilic attack. | Alters the electronic distribution of the pyridine ring. | mdpi.com |

| Adding bulky substituent near the ester group | May decrease rate of hydrolysis. | Steric hindrance prevents access of nucleophiles to the carbonyl carbon. | researchgate.net |

| Replacing phenyl group with a halogenated phenyl group | Can increase binding affinity. | Halogen atoms can form specific halogen bonds with a target protein. | frontiersin.org |

This table illustrates how structure-property relationships are analyzed to predict the impact of molecular modifications.

Advanced Spectroscopic Characterization of Methyl 6 Ethylnicotinate and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy in Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei. For Methyl 6-ethylnicotinate, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques provides a complete picture of its atomic connectivity and chemical environment.

The ¹H NMR spectrum of this compound provides crucial information about the number of different types of protons and their neighboring environments. The spectrum is characterized by distinct signals for the aromatic protons on the pyridine (B92270) ring and the aliphatic protons of the ethyl and methyl ester groups.

The pyridine ring protons exhibit a characteristic splitting pattern. The proton at the C-2 position (H-2) typically appears as a doublet or a narrow multiplet at the most downfield region of the aromatic signals due to its proximity to the electronegative nitrogen atom. The proton at the C-4 position (H-4) appears as a doublet of doublets, resulting from coupling to both H-2 and H-5. The proton at the C-5 position (H-5) also presents as a doublet.

The ethyl group at C-6 gives rise to a quartet for the methylene (B1212753) protons (-CH₂-) and a triplet for the methyl protons (-CH₃), indicative of their mutual coupling. The methyl ester group (-OCH₃) displays a sharp singlet, as these protons have no adjacent proton neighbors to couple with.

Table 1: Predicted ¹H NMR Chemical Shift and Multiplicity Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H-2 | ~8.9 - 9.1 | d | ~2.0 |

| H-4 | ~8.1 - 8.3 | dd | ~8.0, 2.0 |

| H-5 | ~7.3 - 7.5 | d | ~8.0 |

| -OCH₃ (Ester) | ~3.9 | s | N/A |

| -CH₂- (Ethyl) | ~2.8 - 3.0 | q | ~7.6 |

| -CH₃ (Ethyl) | ~1.3 - 1.4 | t | ~7.6 |

Note: Data are predicted based on analogous compounds such as ethyl 6-methylnicotinate (B8608588) and other substituted nicotinates. Chemical shifts are referenced to TMS in CDCl₃.

The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon framework of the molecule. Each unique carbon atom in this compound gives a distinct signal.

The carbonyl carbon (C=O) of the ester group is typically the most deshielded, appearing at the lowest field (~165 ppm). The aromatic carbons of the pyridine ring resonate in the range of approximately 120-160 ppm. The carbon atom at C-6, bonded to the ethyl group, is significantly shifted downfield due to the influence of the nitrogen atom. The carbons of the ethyl group and the methyl ester group appear in the upfield aliphatic region of the spectrum.

Table 2: Predicted ¹³C NMR Chemical Shift Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O (Ester) | ~165 |

| C-6 | ~160 |

| C-2 | ~150 |

| C-4 | ~136 |

| C-5 | ~122 |

| C-3 | ~125 |

| -OCH₃ (Ester) | ~52 |

| -CH₂- (Ethyl) | ~26 |

| -CH₃ (Ethyl) | ~14 |

Note: Data are predicted based on analogous compounds such as ethyl 6-methylnicotinate and other substituted nicotinates.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, a COSY spectrum would show cross-peaks connecting H-4 with H-5, confirming their adjacency on the pyridine ring. It would also show a strong correlation between the methylene (-CH₂-) and methyl (-CH₃) protons of the ethyl group, confirming the ethyl fragment.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). rsc.org This is crucial for assigning the carbon signals based on their attached, and often already assigned, protons. For example, the proton signal for H-2 would show a cross-peak to the C-2 signal, the H-4 signal to C-4, and so on. The methyl ester protons would correlate with the methoxy (B1213986) carbon, and the ethyl group protons would correlate with their respective carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart (²JCH and ³JCH). rsc.org HMBC is particularly powerful for connecting different fragments of the molecule and for assigning quaternary carbons (carbons with no attached protons), such as the ester carbonyl and C-3. Key expected HMBC correlations for this compound would include:

The H-2 proton correlating to C-4 and C-6.

The H-4 proton correlating to C-2, C-5, C-6, and the ester carbonyl carbon.

The methyl ester protons (-OCH₃) correlating to the ester carbonyl carbon.

The methylene protons of the ethyl group correlating to C-5 and C-6.

Together, these 2D NMR techniques provide a detailed and robust confirmation of the structure of this compound.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

The FT-IR spectrum of this compound is characterized by several key absorption bands that correspond to specific functional groups.

C=O Stretching: A strong, sharp absorption band is expected in the region of 1720-1730 cm⁻¹, which is characteristic of the carbonyl (C=O) stretch of an α,β-unsaturated ester.

C-O Stretching: The C-O single bond stretching vibrations of the ester group will appear as two distinct bands, typically in the 1250-1300 cm⁻¹ (asymmetric) and 1100-1150 cm⁻¹ (symmetric) regions.

Aromatic C=C and C=N Stretching: The pyridine ring gives rise to several characteristic stretching vibrations in the 1400-1600 cm⁻¹ range.

C-H Stretching: Aromatic C-H stretching vibrations appear as weaker bands above 3000 cm⁻¹, while aliphatic C-H stretching from the ethyl and methyl groups are observed as stronger bands just below 3000 cm⁻¹ (typically 2850-2980 cm⁻¹).

C-H Bending: Out-of-plane C-H bending vibrations for the substituted pyridine ring can be found in the 700-900 cm⁻¹ region, which can be diagnostic of the substitution pattern.

Table 3: Characteristic FT-IR Bands for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3050 - 3150 | Medium-Weak |

| Aliphatic C-H Stretch | 2850 - 2980 | Strong |

| Ester C=O Stretch | 1720 - 1730 | Strong |

| Aromatic C=C/C=N Stretch | 1400 - 1600 | Medium-Strong |

| Asymmetric C-O-C Stretch | 1250 - 1300 | Strong |

| Symmetric C-O-C Stretch | 1100 - 1150 | Strong |

| Aromatic C-H Out-of-Plane Bend | 700 - 900 | Strong |

Note: Frequencies are based on general spectroscopic principles and data from analogous compounds like methyl nicotinate (B505614) and ethyl nicotinate. chemicalbook.comchemicalbook.com

FT-Raman spectroscopy provides complementary information to FT-IR. While IR spectroscopy is sensitive to vibrations that cause a change in dipole moment, Raman spectroscopy detects vibrations that cause a change in polarizability.

For this compound, the FT-Raman spectrum would be expected to show:

Strong signals for the aromatic ring stretching vibrations, particularly the symmetric "ring breathing" mode around 1000-1050 cm⁻¹.

The C=O stretching vibration, which is strong in the IR, is typically weaker in the Raman spectrum.

Aliphatic C-H stretching and bending modes are also visible but often less intense than the aromatic ring modes.

The combination of FT-IR and FT-Raman provides a more complete vibrational profile of the molecule, aiding in its structural confirmation. researchgate.net

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

There is no available research detailing the mass spectrometry analysis of this compound. To conduct a thorough analysis, the molecular ion peak (M⁺) corresponding to its molecular weight would be identified. Subsequent fragmentation analysis would involve identifying the patterns of bond cleavage.

For a typical nicotinate ester, fragmentation might be expected to occur at several key points:

Loss of the methoxy group (-OCH₃): Cleavage of the ester's C-O bond would result in a fragment with a mass-to-charge ratio (m/z) corresponding to the loss of 31 mass units.

Loss of the carbonyl group (C=O): Subsequent or alternative fragmentation could involve the loss of the carbonyl group.

Cleavage at the ethyl group: Fragmentation of the C-C bond in the ethyl substituent at the 6-position of the pyridine ring would also be a plausible pathway.

Pyridine ring fragmentation: The stable aromatic ring itself could undergo characteristic fragmentation under high-energy conditions.

Without experimental data, a definitive fragmentation pattern and the relative abundance of the resulting ions for this compound cannot be provided.

X-ray Diffraction Studies for Crystalline Structures of Derivatives and Complexes

No published X-ray diffraction studies for this compound, its derivatives, or its metal complexes could be located. Such studies are fundamental for elucidating the three-dimensional atomic arrangement of a compound in its crystalline state.

Should such data become available, the analysis would include:

Unit Cell Dimensions: The fundamental repeating unit of the crystal lattice would be defined by the lengths of its axes (a, b, c) and the angles between them (α, β, γ).

Space Group: This would describe the symmetry elements present in the crystal structure.

Atomic Coordinates: The precise position of each atom within the unit cell would be determined, allowing for the calculation of bond lengths and angles.

Chromatographic and High Resolution Analytical Methodologies for Methyl 6 Ethylnicotinate

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of nicotinic acid esters due to its high resolution, sensitivity, and precision. wjpmr.comresearchgate.net The development of a robust HPLC method for Methyl 6-ethylnicotinate involves the systematic optimization of chromatographic conditions to achieve adequate separation from potential impurities and degradation products.

Method development typically begins with the selection of a suitable stationary phase, most commonly a reversed-phase column such as a C18 (ODS). nih.gov The mobile phase composition, a critical parameter, is then optimized. A typical mobile phase for related compounds like methyl nicotinate (B505614) consists of a mixture of an organic solvent (e.g., acetonitrile (B52724) or methanol) and an aqueous buffer (e.g., phosphate or acetate buffer) or acidified water. nih.govsielc.com Gradient elution may be employed to resolve complex mixtures of impurities. sielc.com Detection is commonly performed using a UV detector, as the pyridine (B92270) ring in this compound exhibits strong absorbance in the UV region, typically around 250-263 nm. nih.govsielc.com

Validation of the developed HPLC method is performed in accordance with guidelines from the International Conference on Harmonisation (ICH) to ensure its suitability for the intended purpose. wjpmr.comnih.gov Key validation parameters include specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantification (LOQ), and robustness. researchgate.netnih.gov

Table 1: Typical HPLC Method Parameters for Nicotinic Acid Esters

| Parameter | Condition |

|---|---|

| Column | Reversed-phase C18, 250 mm x 4.6 mm, 5 µm particle size nih.gov |

| Mobile Phase | Acetonitrile and water with a phosphoric acid or formic acid modifier sielc.com |

| Elution Mode | Isocratic or Gradient sielc.com |

| Flow Rate | 1.0 - 1.5 mL/min nih.gov |

| Detection | UV at 250-263 nm nih.govsielc.com |

| Injection Volume | 10 - 20 µL nih.gov |

| Column Temperature | Ambient or controlled (e.g., 25-40 °C) |

Once validated, the HPLC method is employed for the quantitative analysis of this compound in bulk samples and for assessing its purity. For quantitative analysis, a calibration curve is constructed by plotting the peak area response against known concentrations of a reference standard. The concentration of the analyte in a sample is then determined by interpolating its peak area from this curve.

Purity assessment involves the detection and quantification of any impurities present in the sample. These can include starting materials, by-products from the synthesis, or degradation products. ajrconline.org Forced degradation studies, where the compound is subjected to stress conditions like acid, base, oxidation, heat, and light, are performed to demonstrate the stability-indicating nature of the method. nih.gov This ensures that any degradation products formed are separated from the main peak, allowing for accurate purity determination. nih.gov For instance, a major degradation product of nicotinic acid esters is the corresponding nicotinic acid, which can be monitored by HPLC. nih.gov Peak purity analysis using a diode-array detector (DAD) can further confirm the homogeneity of the chromatographic peak corresponding to this compound. nih.gov

Preparative High-Performance Liquid Chromatography (Prep-HPLC) is a powerful technique used for the isolation and purification of compounds. nih.gov It operates on the same principles as analytical HPLC but utilizes larger columns and higher flow rates to handle larger sample loads. nih.gov An analytical HPLC method developed for this compound can be scaled up to a preparative method. sielc.com This is particularly useful for isolating sufficient quantities of unknown impurities for structure elucidation or for obtaining a highly pure standard of the target compound. nih.gov The fractions containing the purified compound are collected post-detection, and the solvent is subsequently removed to yield the isolated substance. nih.gov

Gas Chromatography (GC) Techniques

Gas Chromatography (GC) is a valuable technique for the analysis of volatile and thermally stable compounds like this compound. The separation in GC is based on the partitioning of the analyte between a gaseous mobile phase and a liquid or solid stationary phase within a capillary column.

When coupled with a Mass Spectrometry (MS) detector, GC becomes a powerful tool for both identification and impurity profiling. jmchemsci.com GC-MS combines the high separation efficiency of GC with the sensitive and specific detection capabilities of MS. jmchemsci.comthepharmajournal.com As components elute from the GC column, they enter the mass spectrometer, where they are ionized (commonly by electron ionization, EI), and the resulting ions are separated based on their mass-to-charge ratio (m/z). frontiersin.org The resulting mass spectrum serves as a molecular fingerprint that can be used to identify the compound by comparison with spectral libraries (e.g., NIST). coresta.org

GC-MS is exceptionally well-suited for impurity profiling, which is the identification and quantification of impurities in pharmaceutical substances. ajrconline.orgthermofisher.com It can detect and identify trace-level impurities that may not be resolved or detected by other methods. For a compound like this compound, potential impurities could include residual starting materials such as ethyl nicotinate, solvents, or by-products from the synthesis. coresta.orgresearchgate.net High-resolution accurate mass spectrometry (HRAMS) can provide highly accurate mass measurements, facilitating the determination of elemental compositions for unknown impurities. thermofisher.com

Table 2: Illustrative GC-MS Parameters for Analysis

| Parameter | Condition |

|---|---|

| GC System | Agilent 7890B or similar frontiersin.org |

| Column | DB-Wax or Stabilwax® (30 m x 0.25 mm, 0.25 µm film thickness) frontiersin.orgcoresta.org |

| Carrier Gas | Helium at a constant flow (e.g., 1.2 mL/min) frontiersin.org |

| Inlet Temperature | 260 °C frontiersin.org |

| Oven Program | Temperature gradient, e.g., initial 60°C, ramp to 260°C frontiersin.org |

| MS System | Single Quadrupole (e.g., 5977A) or High-Resolution Orbitrap frontiersin.orgthermofisher.com |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Range | 35-450 amu frontiersin.org |

Thin Layer Chromatography (TLC) for Reaction Monitoring and Screening

Thin Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique used for qualitative analysis. researchgate.net It is particularly valuable in a synthetic chemistry setting for monitoring the progress of a reaction. rochester.edulibretexts.org To monitor a synthesis of this compound, small aliquots of the reaction mixture are taken at different time intervals and spotted onto a TLC plate alongside spots of the starting materials. rsc.orgyoutube.com

The plate, typically coated with silica (B1680970) gel, is developed in a suitable mobile phase (eluent), which is usually a mixture of nonpolar and polar organic solvents (e.g., hexane and ethyl acetate). rsc.org The separation occurs as the mobile phase moves up the plate by capillary action. Components with a higher affinity for the stationary phase move slower, resulting in a lower Retention Factor (Rf) value, while less polar components with a higher affinity for the mobile phase move faster, resulting in a higher Rf value. rochester.edu The spots are visualized under UV light (due to the UV-active pyridine ring) or by using a staining agent. rochester.edu The progress of the reaction is determined by observing the disappearance of the starting material spot and the appearance and intensification of the product spot. libretexts.orgyoutube.com

Chiral Separation Techniques for Enantiomeric Purity Determination

Although this compound itself is not chiral, derivatives or related compounds in the nicotinic acid family may possess chiral centers. If a synthetic route to a chiral analogue were pursued, the determination of enantiomeric purity would be crucial. Chiral separation techniques are designed to separate enantiomers, which are non-superimposable mirror images of each other. gcms.cz

Chiral High-Performance Liquid Chromatography (Chiral HPLC) is the most widely used method for enantiomeric separation. This technique employs a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. sigmaaldrich.com Common CSPs are based on polysaccharides (e.g., cellulose (B213188) or amylose derivatives), proteins, or cyclodextrins. nih.gov Method development involves screening different chiral columns and mobile phases (often normal-phase, like hexane/isopropanol) to achieve baseline separation of the enantiomers. researchgate.net

Chiral Gas Chromatography-Mass Spectrometry (Chiral GC-MS) can be used for the enantiomeric analysis of volatile compounds. scispec.co.th This method utilizes a capillary column coated with a chiral stationary phase, often a cyclodextrin derivative. gcms.cz The enantiomers are separated based on their differential interactions with the CSP. nih.govresearchgate.net The mass spectrometer provides confirmation of the identity of the eluting enantiomers. nih.gov For non-volatile or highly polar chiral compounds, derivatization with a chiral reagent can be performed to create diastereomers, which can then be separated on a standard (achiral) GC column.

Table 3: Common Compound Names

| Compound Name |

|---|

| This compound |

| Nicotinic acid |

| Acetonitrile |

| Methanol (B129727) |

| Ethyl nicotinate |

| Hexane |

| Ethyl acetate |

Chemical Stability and Degradation Pathway Analysis of Nicotinate Esters

The chemical stability of nicotinate esters, including this compound, is a critical factor in their formulation and storage. The primary degradation pathway for this class of compounds is the hydrolysis of the ester bond, a reaction influenced by factors such as pH, temperature, and the presence of catalysts.

Studies on analogous compounds, such as benzyl nicotinate and methyl nicotinate, provide insight into the expected degradation behavior of this compound. The degradation of benzyl nicotinate in aqueous solutions has been shown to follow apparent first-order kinetics. nih.govresearchgate.net This degradation is notably catalyzed by hydroxide (B78521) ions, indicating increased instability under alkaline conditions. nih.govresearchgate.net In contrast, at acidic pH levels of 2.0-3.0, benzyl nicotinate exhibits no significant degradation. nih.gov

The rate of hydrolysis is also temperature-dependent, as demonstrated by Arrhenius plots for benzyl nicotinate degradation. nih.govresearchgate.net The stability of nicotinate esters can be enhanced by the inclusion of co-solvents like glycerol or polyethylene glycol 400 in aqueous formulations, which has been observed to decrease the degradation rate constant. nih.govresearchgate.net

Investigations into the stability of methyl nicotinate in aqueous solution have revealed that it undergoes slow hydrolysis to form nicotinic acid and methanol. nih.gov At a storage temperature of 4°C, the rate of degradation is approximately 0.5% per year. nih.gov More rigorous stress testing on methyl nicotinate, involving heating on silica gel at 120°C, has identified it as being less stable compared to other nicotinic acid esters like isopropyl nicotinate and hexyl nicotinate. researchgate.net

The degradation of nicotinate esters can be monitored using various chromatographic techniques. High-Performance Liquid Chromatography (HPLC) is a widely used method for quantifying the parent compound and its degradation products. nih.govresearchgate.netnih.govnih.gov For instance, a reversed-phase HPLC method can be employed for the analysis of myristyl nicotinate and its primary degradant, nicotinic acid. nih.gov Thin Layer Chromatography (TLC) combined with densitometry also serves as a valuable tool for stability assessment, allowing for the separation and quantification of degradation products under various stress conditions, including heat and UV radiation. researchgate.net

Detailed Research Findings

A study on benzyl nicotinate elucidated the kinetics of its degradation in aqueous solutions across a pH range of 2.0 to 10.0 at 50°C. The degradation was found to be significant at pH values from 7.4 to 10.0, following pseudo-first-order kinetics. nih.gov The half-lives of degradation at 25°C were calculated to be 990 minutes at pH 7.40 and a much shorter 88 minutes at pH 9.04, underscoring the impact of pH on stability. nih.gov

Another study focusing on methyl nicotinate in a 1 M aqueous solution stored at 4°C demonstrated a linear degradation to nicotinic acid over time. nih.gov The rate of formation of nicotinic acid was determined to be approximately 0.00150% per day, which equates to about 0.54% per year. nih.gov This slow rate of degradation suggests that aqueous solutions of methyl nicotinate can be stable for extended periods when stored under refrigeration. nih.govresearchgate.net

The following interactive data tables summarize the key findings from these stability studies on analogous nicotinate esters.

Table 1: Degradation Kinetics of Benzyl Nicotinate at 50°C

| pH | Observed Rate Constant (k_obs) (min⁻¹) |

|---|---|

| 7.40 | 0.0156 |

| 9.04 | 0.1750 |

Table 2: Temperature Dependence of Benzyl Nicotinate Degradation

| Temperature (°C) | pH | Observed Rate Constant (k_obs) (min⁻¹) |

|---|---|---|

| 50 | 7.40 | 0.0156 |

| 60 | 7.40 | 0.0280 |

| 70 | 7.40 | 0.0480 |

| 80 | 7.40 | 0.0820 |

| 50 | 9.04 | 0.1750 |

| 60 | 9.04 | 0.3000 |

Table 3: Stability of Methyl Nicotinate in Aqueous Solution at 4°C

| Storage Time (days) | Nicotinic Acid Concentration (% of initial Methyl Nicotinate) |

|---|---|

| 5 | 0.060 ± 0.002 |

Computational and Theoretical Chemistry Studies of Methyl 6 Ethylnicotinate

Quantum Chemical Calculations for Molecular Properties

Quantum chemical calculations are fundamental to modern chemical research, enabling the prediction of a wide range of molecular properties with a high degree of accuracy.

Density Functional Theory (DFT) has become a primary method for computational studies of organic molecules due to its favorable balance of accuracy and computational cost. For methyl 6-ethylnicotinate, DFT calculations, commonly employing functionals like B3LYP with basis sets such as 6-311++G(d,p), are used to determine the most stable three-dimensional arrangement of its atoms—its optimized geometry.

This process involves finding the minimum energy conformation by calculating the forces on each atom and adjusting their positions until these forces are negligible. The resulting optimized structure provides key information on bond lengths, bond angles, and dihedral angles. For this compound, the geometry is expected to be largely planar with respect to the pyridine (B92270) ring, with the ethyl and methyl ester groups having specific orientations.

The electronic structure, which governs the molecule's chemical behavior, is also a key output of DFT calculations. This includes the distribution of electron density, which can reveal the polarity of different parts of the molecule.

Table 7.1: Predicted Geometrical Parameters for this compound (Analogous to related nicotinates)

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | C=O | ~1.21 Å |

| C-O (ester) | ~1.35 Å | |

| C-C (ring) | ~1.39 Å | |

| C-N (ring) | ~1.34 Å | |

| Bond Angle | O=C-O | ~124° |

| C-C-N (ring) | ~123° |

Note: These values are representative and based on DFT calculations of structurally similar nicotinate (B505614) esters.

Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the inclusion of experimental data. While computationally more demanding than DFT, methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory can provide highly accurate results. In the study of nicotinates, ab initio methods have been employed to investigate fundamental properties such as vibrational frequencies and to benchmark the results obtained from DFT calculations. These methods are particularly valuable for understanding subtle electronic effects and for systems where DFT may be less reliable.

Molecular Orbital Analysis (e.g., HOMO-LUMO Energy Levels, Natural Bond Orbital (NBO) Analysis)

The electronic behavior and reactivity of a molecule are largely governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter for determining a molecule's chemical stability and reactivity; a smaller gap generally implies higher reactivity.

For this compound, the HOMO is expected to be localized primarily on the electron-rich pyridine ring, while the LUMO is likely centered on the electron-withdrawing methyl ester group.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and charge distribution within a molecule. It partitions the electron density into localized bonds, lone pairs, and anti-bonding orbitals. NBO analysis can quantify the degree of electron delocalization and hyperconjugative interactions, which contribute to the molecule's stability. For this compound, NBO analysis would reveal the charge on each atom, showing the expected negative charge on the nitrogen and oxygen atoms and positive charges on the carbonyl carbon and hydrogens.

Table 7.2: Predicted Frontier Orbital Energies for this compound (Analogous to related nicotinates)

| Parameter | Predicted Value (eV) |

| HOMO Energy | ~ -6.5 |

| LUMO Energy | ~ -1.2 |

| HOMO-LUMO Gap | ~ 5.3 |

Note: These values are representative and based on DFT calculations of structurally similar nicotinate esters.

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. It is a valuable tool for predicting the sites of electrophilic and nucleophilic attack. Regions of negative potential (typically colored red or yellow) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack.

For this compound, the MEP map would show the most negative potential around the nitrogen atom of the pyridine ring and the carbonyl oxygen of the ester group, making these the primary sites for interaction with electrophiles. The hydrogen atoms of the pyridine ring and the ethyl and methyl groups would exhibit positive potential, indicating their susceptibility to nucleophilic attack.

Spectroscopic Property Predictions (e.g., NMR, IR, UV-Vis Chemical Shifts)

Computational methods are widely used to predict various spectroscopic properties, which can aid in the identification and characterization of molecules.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, allows for the accurate prediction of nuclear magnetic resonance (NMR) chemical shifts. By calculating the magnetic shielding tensors for each nucleus, the chemical shifts of ¹H and ¹³C atoms in this compound can be predicted and compared with experimental data to confirm its structure.

IR Spectroscopy: The vibrational frequencies of a molecule can be calculated from the second derivatives of the energy with respect to the atomic positions. These calculated frequencies correspond to the peaks in an infrared (IR) spectrum. For this compound, characteristic vibrational modes such as the C=O stretch of the ester, C-N stretching of the pyridine ring, and C-H stretches of the alkyl groups can be predicted.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is used to predict the electronic transitions that give rise to a molecule's ultraviolet-visible (UV-Vis) spectrum. This can provide information about the electronic structure and conjugation within the molecule.

Table 7.3: Predicted Spectroscopic Data for this compound (Analogous to related nicotinates)

| Spectroscopy | Feature | Predicted Value |

| IR | C=O Stretch | ~1720 cm⁻¹ |

| C-N Stretch (ring) | ~1590 cm⁻¹ | |

| ¹³C NMR | C=O Carbon | ~165 ppm |

| Pyridine Carbons | 120-150 ppm | |

| ¹H NMR | Pyridine Protons | 7.0-9.0 ppm |

| O-CH₃ Protons | ~3.9 ppm | |

| CH₂ (ethyl) Protons | ~2.8 ppm | |

| CH₃ (ethyl) Protons | ~1.3 ppm |

Note: These values are representative and based on computational studies of structurally similar nicotinate esters.

Reaction Mechanism Modeling and Transition State Analysis

Computational chemistry is instrumental in elucidating the mechanisms of chemical reactions. For the synthesis of this compound, which is typically achieved through the esterification of 6-ethylnicotinic acid, computational modeling can map out the entire reaction pathway. This involves identifying the structures of reactants, intermediates, transition states, and products.

Transition state theory is used to calculate the activation energy of the reaction, which is the energy barrier that must be overcome for the reaction to proceed. The geometry of the transition state provides crucial information about the bond-breaking and bond-forming processes. For the acid-catalyzed esterification of 6-ethylnicotinic acid, computational studies can help to determine whether the reaction proceeds through an Sₙ1 or Sₙ2-type mechanism by comparing the activation energies of the different possible pathways. This level of mechanistic detail is often difficult to obtain through experimental means alone.

Intermolecular Interaction Studies (e.g., Hydrogen Bonding, π-Stacking)

Computational and theoretical chemistry studies provide significant insights into the non-covalent interactions that govern the supramolecular assembly and physicochemical properties of molecules like this compound. While direct computational studies specifically targeting this compound are not extensively available in the current literature, a robust understanding of its intermolecular interaction profile can be extrapolated from theoretical investigations of structurally analogous compounds, including substituted pyridines and other nicotinic acid esters. These studies help to elucidate the nature and strength of hydrogen bonding and π-stacking interactions involving the pyridine ring and its substituents.

The molecular structure of this compound, featuring a pyridine ring, an ethyl group, and a methyl ester group, allows for a variety of intermolecular interactions. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, while the aromatic ring itself can participate in π-stacking interactions. The presence of the ethyl and methyl ester substituents influences the electron density distribution of the pyridine ring, thereby modulating the strength of these interactions.

Hydrogen Bonding

The lone pair of electrons on the nitrogen atom of the pyridine ring makes it a potential hydrogen bond acceptor. Computational studies on similar pyridine derivatives have quantified the energetics of such interactions. For instance, ab initio calculations on pyridine interacting with water molecules have shown that C–H···O interactions can form, with stabilization energies varying based on the position of the C-H group on the ring. rsc.org The calculated interaction energies at the MP2/cc-pVQZ level for linear C-H···O interactions between water and pyridine's ortho, meta, and para C–H groups are -1.24, -1.94, and -1.97 kcal mol⁻¹, respectively. rsc.org Bifurcated interactions were found to be even more stable. rsc.org

Furthermore, theoretical studies on nicotinamide-oxalic acid salts have used Density Functional Theory (DFT) to analyze hydrogen bonding. nih.gov These studies revealed strong intermolecular hydrogen bonds, with the interaction energy of the N-H···O bond being as high as -12.1 kcal mol⁻¹. nih.gov While this compound lacks an N-H donor, the pyridine nitrogen can readily accept a hydrogen bond from a suitable donor molecule. The strength of this interaction would be influenced by the electronic effects of the ethyl and methyl ester groups.

The following table summarizes representative hydrogen bond energies from computational studies on molecules containing pyridine or similar functional groups, which can serve as an estimate for the interactions involving this compound.

| Interacting Molecules | Type of Interaction | Computational Method | Interaction Energy (kcal/mol) |

| Pyridine - Water | C-H···O (meta) | MP2/cc-pVQZ | -1.94 rsc.org |

| Pyridine - Water | C-H···O (para) | MP2/cc-pVQZ | -1.97 rsc.org |

| Nicotinamide (B372718) - Oxalic Acid | N-H···O | DFT/B3LYP/6-311++G(d,p) | -12.1 nih.gov |

This table presents data from computational studies on analogous compounds to infer the potential hydrogen bonding behavior of this compound.

π-Stacking Interactions

The aromatic pyridine ring of this compound is capable of engaging in π-stacking interactions, which are crucial for the stability of crystal structures and molecular aggregates. The nature and strength of these interactions are highly dependent on the substituents attached to the aromatic ring. Theoretical investigations on substituted pyridinium (B92312) ions have shown that electron-donating substituents tend to increase the strength of π⁺-π⁺ stacking interactions, while electron-withdrawing substituents decrease it. nih.govresearchgate.net

Computational studies using Symmetry-Adapted Perturbation Theory (SAPT) on substituted benzene (B151609) and pyridine dimers have provided a deeper understanding of the components of these interactions, revealing that they are often driven by a competition between Pauli repulsion and dispersion forces, rather than purely electrostatic interactions. chemrxiv.org

The table below presents data on π-stacking interaction energies from computational studies on related aromatic systems, providing a basis for understanding the potential π-stacking behavior of this compound.

| System | Computational Method | Interaction Energy (kcal/mol) |

| Substituted Pyridinium Dimer | M06-2X/6-311++G(d,p) | Varies with substituent and solvent nih.govresearchgate.net |

| Benzene Dimer (Parallel-displaced) | SAPT | ~ -2.5 |

| Pyridine Dimer | SAPT | ~ -3.0 |

This table provides representative π-stacking interaction energies from computational studies on analogous systems to estimate the potential π-stacking interactions of this compound.

Methyl 6 Ethylnicotinate As a Synthon in Advanced Organic Synthesis

Role as a Building Block for Complex Heterocyclic Systems

The unique arrangement of functional groups on the pyridine (B92270) core of Methyl 6-ethylnicotinate makes it a valuable starting material for the synthesis of various heterocyclic compounds. The ester group can be readily transformed into other functionalities, while the pyridine ring itself can participate in a range of cyclization and cross-coupling reactions. This versatility allows chemists to construct elaborate molecular frameworks that are often found in pharmaceuticals and other biologically active compounds.

While the broader class of nicotinic acid derivatives is widely used in forming complex heterocyclic systems, specific documented examples detailing the use of this compound for the synthesis of pyrimidine (B1678525) biaryl and tetrahydroquinolinyl derivatives are not extensively reported in publicly available scientific literature. However, the inherent reactivity of the nicotinate (B505614) scaffold provides a basis for its potential application in these synthetic routes.

Synthesis of Pyrimidine Biaryl Compounds

The synthesis of pyrimidine-based structures often involves the condensation of a 1,3-dicarbonyl compound, or a synthetic equivalent, with an amidine. In principle, derivatives of this compound could be elaborated to participate in such cyclization strategies. For instance, modification of the ethyl group or functionalization of the pyridine ring could generate intermediates suitable for constructing fused pyrimidine systems. Nicotinic acid derivatives have been utilized in the modification of pyrimidine nucleosides, highlighting the chemical compatibility and potential for integrating these two heterocyclic systems. nih.gov

General strategies for pyrimidine synthesis that could theoretically be adapted for nicotinic acid ester derivatives include:

Pinner Synthesis: This classical method involves the condensation of 1,3-dicarbonyl compounds with amidines. mdpi.com

[5+1] Cycloadditions: Annulation of enamidines with a one-carbon synthon can yield polysubstituted pyrimidines. mdpi.com

Multi-component Reactions: Condensation reactions involving ketones, nitriles, and other building blocks, often catalyzed by metals, can produce highly functionalized pyrimidine rings. mdpi.com

Preparation of Tetrahydroquinolinyl Derivatives

Tetrahydroquinolines are important structural motifs in many natural products and pharmaceuticals. Their synthesis often involves the cyclization of substituted anilines or related nitrogen-containing precursors. While direct routes starting from this compound are not well-documented, its pyridine ring is a viable precursor to a dihydropyridine (B1217469) intermediate, which can be a key component in the synthesis of fused heterocyclic systems like tetrahydroquinolines. Dihydropyridines are recognized as versatile intermediates for creating six-membered nitrogen heterocycles. auburn.edu The functional groups on this compound offer handles for constructing the necessary carbocyclic ring fused to the nitrogen-containing ring.

Precursor in the Synthesis of Bioactive Molecules and Complex Organic Structures

Nicotinic acid esters, including the closely related Methyl 6-methylnicotinate (B8608588), are established intermediates in the pharmaceutical industry. nbinno.com They serve as crucial building blocks for a variety of bioactive molecules. For example, Methyl 6-methylnicotinate is a key intermediate in the synthesis of the non-steroidal anti-inflammatory drug (NSAID) Etoricoxib. nbinno.comsynzeal.com It is also a precursor for D-amino acid oxidase inhibitors, which have potential therapeutic applications for central nervous system (CNS) disorders. nbinno.com